CID 72376340
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CID 72376340 is a useful research compound. Its molecular formula is C47H45BClN6OP2Ru and its molecular weight is 919.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dihydrogen Bonding and Basicity of Ligands
The ruthenium complex's reactions with proton donors indicate dihydrogen bonding capabilities and provide insights into the basicity of ligands in such complexes (Silantyev et al., 2014).
Catalytic Hydrogenation Reactions
New hydrotris(1-pyrazolyl)borate complexes of ruthenium have been synthesized, showing potential roles in catalytic hydrogenation reactions. These complexes can form adducts with various molecules, indicating versatility in chemical reactions (Chan et al., 1997).
Characterization of Europium(II) Complexes
The synthesis and characterization of europium(II) hydrotris(pyrazol-1-yl)borate complexes demonstrate the potential for studying the relative bond strengths of different ligands in such metal complexes (Matos et al., 2001).
Ligand to Ligand Charge Transfer
Studies on copper(I) complexes with hydrotris(pyrazolyl)borate and triphenylarsine demonstrate ligand to ligand charge transfer properties, contributing to the understanding of electronic transitions and metal influence in such complexes (Acosta et al., 2000).
Oxidative Addition and Catalytic Cycles
Research on molybdenum complexes with hydrotris(pyrazolyl)borate ligands showcases the potential for studying oxidative addition and catalytic cycles involving such metal-ligand systems (Nemykin et al., 2002).
Dihydrogen-Bond-Promoted Catalysis
The hydration of nitriles to amides catalyzed by hydrotris(pyrazolyl)borato ruthenium complex demonstrates the role of dihydrogen bonding in catalysis (Fung et al., 2003).
Properties
InChI |
InChI=1S/2C18H15P.C9H9BN6.C2H6O.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;1-2-3;;/h2*1-15H;1-5,7-8H,9H2;3H,2H2,1H3;1H;/q;;-1;;;+2/p-1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFSHVVOAGLJLI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1CC=C=N1)(N2C=CC=N2)N3C=CC=N3.CCO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H45BClN6OP2Ru |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.